2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-6-azabicyclo[220]hex-5-en-3-one is a bicyclic compound with the molecular formula C4H3NO2 It is known for its unique structure, which includes a four-membered ring fused to a six-membered ring, containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one involves the photochemical rearrangement of 2-pyrone. This method utilizes flow photochemistry to achieve a higher throughput compared to traditional batch processes. The reaction time is significantly reduced from 24 hours to just 10 minutes, with an improved throughput of 144 mg/h .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This approach minimizes reactor fouling and allows for the efficient production of the compound. The use of flow photochemistry in industrial production ensures consistent quality and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the opening of the lactone ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, soft and hard nucleophiles, and heteroatomic nucleophiles. These reactions typically occur under mild conditions, allowing for high stereocontrol and selectivity .
Major Products Formed
The major products formed from reactions with this compound include various functionalized derivatives, such as halogenated compounds and nucleophilic addition products. These products are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one involves its ability to undergo nucleophilic attack, leading to the opening of the lactone ring. This reactivity allows it to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure enables it to participate in specific biochemical pathways, making it a valuable tool in mechanistic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Oxabicyclo[2.2.0]hex-5-en-3-one: A closely related compound with similar reactivity and applications.
Uniqueness
2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one stands out due to its unique combination of oxygen and nitrogen atoms within its bicyclic structure. This feature imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry. Its ability to undergo highly stereocontrolled reactions further enhances its utility in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
63801-30-9 |
---|---|
Molekularformel |
C4H3NO2 |
Molekulargewicht |
97.07 g/mol |
IUPAC-Name |
2-oxa-6-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C4H3NO2/c6-4-2-1-5-3(2)7-4/h1-3H |
InChI-Schlüssel |
PVUWAKOYHKMCJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2C1C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.